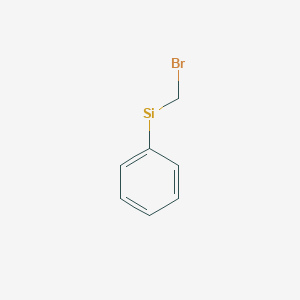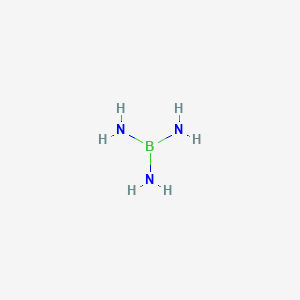
Boranetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranetriamine, also known as tris(dimethylamino)borane, is a chemical compound with the formula C₆H₁₈BN₃. It is a boron-containing compound where the boron atom is bonded to three dimethylamino groups. This compound is known for its unique chemical properties and has found applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boranetriamine can be synthesized through the reaction of boron tribromide with dimethylamine. The process involves the following steps:
- A solution of boron tribromide in pentane is added dropwise to a cooled solution of dimethylamine in pentane.
- The reaction mixture is stirred at room temperature, resulting in the formation of a white precipitate of dimethylamine hydrobromide.
- The precipitate is filtered off, and the pentane solution is distilled to obtain this compound as a colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and purification methods is common in industrial settings to achieve the desired quality of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Boranetriamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dimethylamino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Boron-nitrogen oxides.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Boranetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of boranetriamine involves its interaction with various molecular targets. The dimethylamino groups facilitate the formation of stable complexes with other molecules, enabling this compound to participate in a variety of chemical reactions. The boron atom in this compound can form coordinate bonds with electron-rich species, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Tris(dimethylamino)borane: Similar in structure but with different substituents.
Boron trichloride: Another boron-containing compound with distinct reactivity.
Boron tribromide: Used in the synthesis of boranetriamine and has different chemical properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a variety of molecules, making it highly versatile in chemical synthesis. Its reactivity and stability under different conditions set it apart from other boron-containing compounds .
Eigenschaften
CAS-Nummer |
14939-14-1 |
|---|---|
Molekularformel |
BH6N3 |
Molekulargewicht |
58.88 g/mol |
InChI |
InChI=1S/BH6N3/c2-1(3)4/h2-4H2 |
InChI-Schlüssel |
FDLQTAFYNVOAIN-UHFFFAOYSA-N |
Kanonische SMILES |
B(N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


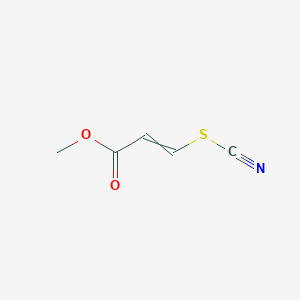
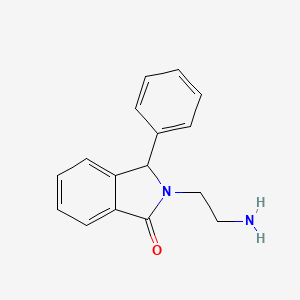
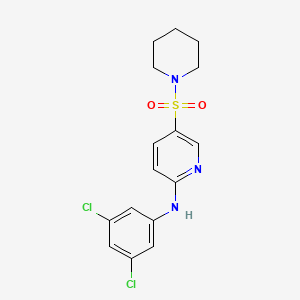
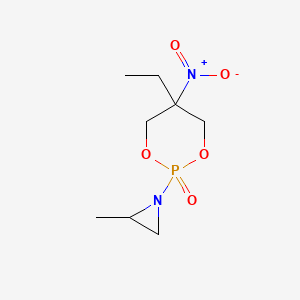
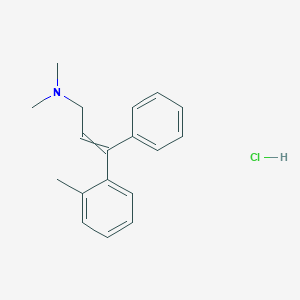
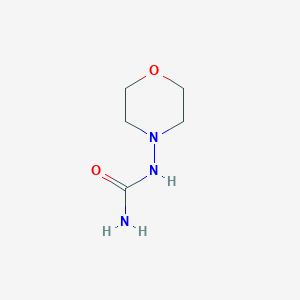
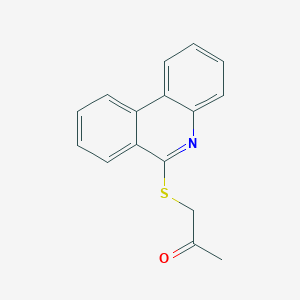
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

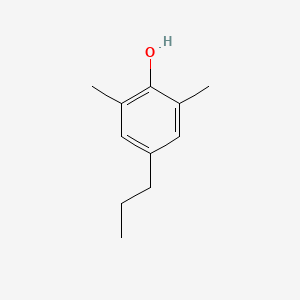
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
